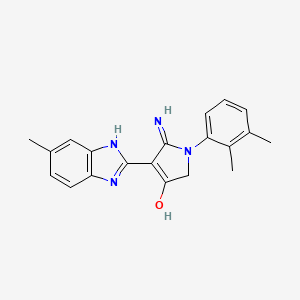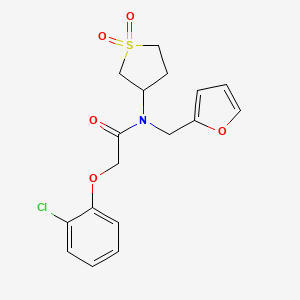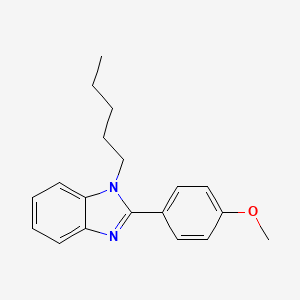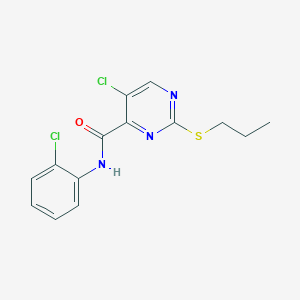
N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups at the benzylic position.
Scientific Research Applications
N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl chloride: A precursor used in the synthesis of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine.
Benzyl chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the 3-chlorobenzyl and ethyl groups on the benzimidazole ring. This combination enhances its chemical reactivity and potential biological activities compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H16ClN3 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
AOPNMINXIJXDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B11420767.png)
![ethyl [5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11420775.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11420778.png)

![methyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11420785.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11420790.png)
![2-{2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11420791.png)
![2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11420794.png)



